molecular formula C26H25N3O4 B11124850 N-(4-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11124850
M. Wt: 443.5 g/mol
InChI Key: WMIMZMYPLPIYKC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenylcarbonyl group, and a tetrahydroquinoxalinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoxalinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoxalinyl core.

    Introduction of the Methylphenylcarbonyl Group: The next step involves the acylation of the tetrahydroquinoxalinyl core with a methylphenylcarbonyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethoxyphenyl Group: Finally, the ethoxyphenyl group is introduced through a nucleophilic substitution reaction using an ethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethoxyphenyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Reduced tetrahydroquinoxalinyl compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: Modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
  • **N-(4-ethoxyphenyl)-2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is unique due to the presence of the ethoxyphenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C26H25N3O4/c1-3-33-20-14-12-19(13-15-20)27-24(30)16-23-25(31)28-21-6-4-5-7-22(21)29(23)26(32)18-10-8-17(2)9-11-18/h4-15,23H,3,16H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

WMIMZMYPLPIYKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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